
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the naphthalene ring and a trifluoroacetate group
Méthodes De Préparation
The synthesis of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate typically involves the esterification of 8-fluoronaphthalene with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalenes, while reduction reactions typically produce alcohols.
Applications De Recherche Scientifique
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The fluorine atom on the naphthalene ring can also affect the compound’s electronic properties, altering its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
8-Fluoronaphthalene: Lacks the trifluoroacetate group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethyl Naphthalene-2-carboxylate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
8-Bromonaphthalen-2-yl 2,2,2-trifluoroacetate: Contains a bromine atom instead of fluorine, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a trifluoroacetate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1956328-10-1 |
|---|---|
Formule moléculaire |
C12H6F4O2 |
Poids moléculaire |
258.17 g/mol |
Nom IUPAC |
(8-fluoronaphthalen-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H6F4O2/c13-10-3-1-2-7-4-5-8(6-9(7)10)18-11(17)12(14,15)16/h1-6H |
Clé InChI |
PWCVKKUIOSISJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OC(=O)C(F)(F)F)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


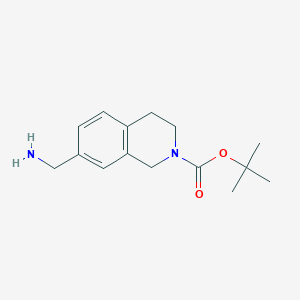
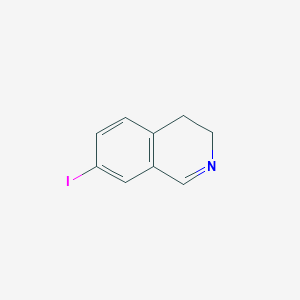
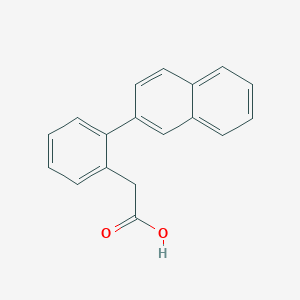


![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)

![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
![tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B11857879.png)
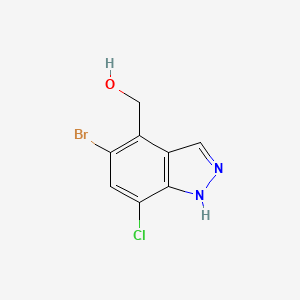
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
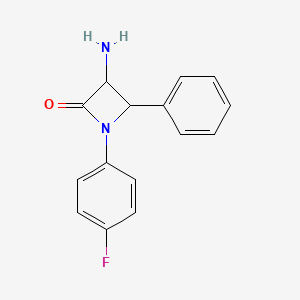
![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)
